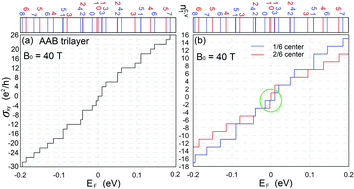Stacking-enriched magneto-transport properties of few-layer graphenes
Physical Chemistry Chemical Physics Pub Date: 2017-10-11 DOI: 10.1039/C7CP05614A
Abstract
The quantum Hall effects in sliding bilayer graphene and a AAB-stacked trilayer system are investigated using the Kubo formula and a generalized tight-binding model. The various stacking configurations can greatly diversify the magnetic quantization and thus create rich and unique transport properties. The quantum conductivities are very sensitive to the Fermi energy and magnetic-field strength. The diverse features cover the specific non-integer conductivities, the integer conductivities with distinct steps, the splitting-created reduction and complexity of quantum conductivity, a vanishing or non-zero conductivity at the neutral point, and the well-like, staircase, composite, and abnormal plateau structures in the field dependencies. Such stacking-dependent characteristics mainly originate from the crossing, anticrossing and splitting Landau-level energy spectra and three kinds of quantized modes.


Recommended Literature
- [1] Correction: From white to beige adipocytes: therapeutic potential of dietary molecules against obesity and their molecular mechanisms
- [2] Preparation of binder-free CuO/Cu2O/Cu composites: a novel electrode material for supercapacitor applications
- [3] A phase-transfer catalyst-based nanoreactor for accelerated hydrogen sulfide bio-imaging†
- [4] Photoelectrochemically deposited Sb2Se3 thin films: deposition mechanism and characterization†
- [5] Wide-angle X-ray scattering and molecular dynamics simulations of supercooled protein hydration water†
- [6] Characterization of the double sulfites Cu2SO3·MSO3·2H2O (M = Cu, Fe, Mn or Cd) by photothermal techniques
- [7] Solvolysis of 3,4-Dihalogeno-3,4-dihydro- 2H-naphtho[1,2-b]pyrans and 1,2-Dihalogeno-2,3-dihydro-1H-naphtho[2,1-b]pyrans
- [8] Synthesis of optically active sulphonium salts from optically active sulphoxides
- [9] Effect of graphene between photoanode and sensitizer on the intramolecular and intermolecular electron transfer process†
- [10] Multi-scale microstructure high-strength titanium alloy lattice structure manufactured via selective laser melting

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 3309-97-5
-
Trimethylphenylammonium Iodide
CAS no.: 98-04-4
-
CAS no.: 2768-02-7
-
CAS no.: 2646-90-4
-
CAS no.: 110-57-6
-
2-Methyl-2-propyl-1,3-propanediol
CAS no.: 78-26-2
-
CAS no.: 505-10-2









